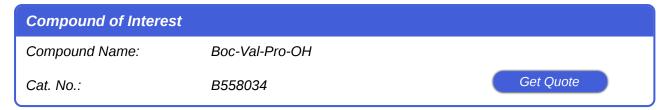


Technical Guide: Physicochemical Properties of Boc-Val-Pro-OH

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Issued for: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of the N-α-tert-Butoxycarbonyl-L-valyl-L-proline Dipeptide

This document provides a concise technical overview of the dipeptide **Boc-Val-Pro-OH**, focusing on its fundamental physicochemical properties. The information herein is intended to support research and development activities in peptide synthesis and pharmaceutical sciences.

Core Compound Data

Boc-Val-Pro-OH, also known as N-Boc-L-Valine-L-Proline, is a protected dipeptide commonly used as a building block in solid-phase and solution-phase peptide synthesis.[1] The tert-butoxycarbonyl (Boc) group protects the N-terminus of the valine residue, enabling controlled, sequential elongation of peptide chains.[1]

Quantitative data and key identifiers for this compound are summarized in the table below.



Property	Value	Source
Molecular Weight	314.38 g/mol	[1][2][3]
Molecular Formula	C15H26N2O5	
IUPAC Name	(S)-1-((S)-2-((tert- Butoxycarbonyl)amino)-3- methylbutanoyl)pyrrolidine-2- carboxylic acid	
Common Synonyms	Boc-L-valyl proline; N-tert- Butoxycarbonyl-L-valyl-L- proline	
CAS Number	23361-28-6	-

Experimental Protocol: Molecular Weight Verification

The accurate molecular weight of synthetic peptides and their intermediates is critical for identity confirmation and purity assessment. The standard and most definitive method for this determination is Mass Spectrometry (MS).

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: A dilute solution of **Boc-Val-Pro-OH** is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.
- Infusion & Ionization: The sample solution is introduced into the ESI source of the mass spectrometer. A high voltage is applied to a capillary needle, causing the solution to nebulize into a fine spray of charged droplets.
- Desolvation: The charged droplets evaporate with the aid of a drying gas (e.g., nitrogen),
 leading to a reduction in droplet size and an increase in charge density. This process
 ultimately results in the formation of gas-phase protonated molecular ions, primarily [M+H]+.

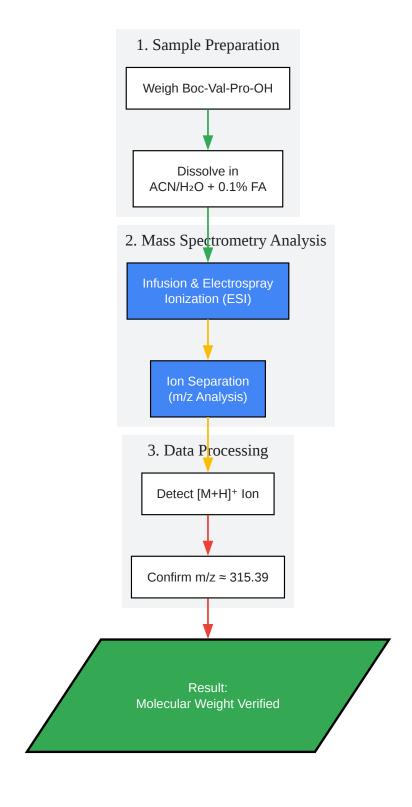


- Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection & Spectrum Generation: A detector records the abundance of ions at each m/z value. For Boc-Val-Pro-OH (MW = 314.38), the primary ion detected in positive ion mode would be the [M+H]⁺ adduct at an m/z value of approximately 315.39.

Visualization of Experimental Workflow

The logical flow for the experimental verification of the molecular weight of **Boc-Val-Pro-OH** using mass spectrometry is depicted below.





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Workflow for Molecular Weight Verification by ESI-MS.



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